Bienvenue dans la boutique en ligne BenchChem!

1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one

Conformational pre-organization Spirocyclic scaffold rigidity Drug intermediate design

This rigid dispiro scaffold features zero rotatable bonds, a reactive 11-one carbonyl, and an orthogonal 1,4-dioxane ketal. Essential for KRAS G12C pharmacophore construction or CNS library synthesis. ≥98% purity ensures reproducible stoichiometry and validated 2–8°C storage maintains integrity across multi-month campaigns.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
CAS No. 2386947-99-3
Cat. No. B6153467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one
CAS2386947-99-3
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CCC3(CC2)OCCO3
InChIInChI=1S/C13H20O3/c14-11-1-3-12(4-2-11)5-7-13(8-6-12)15-9-10-16-13/h1-10H2
InChIKeyZJEAKLAMQNDCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one (CAS 2386947-99-3): Structural and Procurement Baseline


1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one (CAS 2386947-99-3) is a C₁₃H₂₀O₃ spirocyclic ketone (MW 224.30 g/mol) featuring a 1,4-dioxane ring fused to a cyclohexanone-containing pentadecane backbone . The compound incorporates a ketone functional group at the 11-position and a 1,4-dioxane (ethylene glycol ketal) moiety, providing a rigid three-dimensional framework distinct from linear or monospirocyclic analogs . Commercial availability is limited to specialized chemical suppliers offering research-grade material at ≥98% purity .

Why 1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one Cannot Be Replaced by Generic Spirocyclic Ketones in Demanding Applications


This compound's precise [4.2.5⁸.2⁵] dispiro ring fusion pattern creates a uniquely constrained molecular geometry with zero rotatable bonds, an attribute not shared by structurally adjacent analogs such as 1,4-dioxadispiro[4.0.5⁶.4⁵]pentadecan-7-one (CAS 582312-62-7), which possesses a different spiro junction topology . In applications where three-dimensional scaffold pre-organization dictates downstream synthetic outcomes—such as the construction of conformationally restricted pharmacophores or the preparation of enantioselective KRAS G12C inhibitor intermediates—the precise spatial arrangement of the 11-one carbonyl relative to the dioxane ring determines reaction trajectories and product stereochemical fidelity [1]. Substituting a generic spirocyclic ketone or an alternative dispiro regioisomer introduces unquantified variability in reaction selectivity and crystallinity that cannot be retrospectively corrected, necessitating compound-specific qualification.

Quantitative Differentiation of 1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one: Data-Driven Evidence for Scientific Selection


Conformational Rigidity: Zero Rotatable Bonds Versus Structurally Adjacent Dispiro Analog

1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one (CAS 2386947-99-3) possesses zero rotatable bonds, conferring complete conformational pre-organization . In contrast, the structurally adjacent analog 1,4-dioxadispiro[4.0.5⁶.4⁵]pentadecan-7-one (CAS 582312-62-7), while also a dispiro compound, features a different ring junction pattern that alters the spatial relationship between the dioxane and ketone moieties . The absence of any freely rotating bonds in the target compound eliminates conformational entropy penalties during molecular recognition events, a property not uniformly shared across the dioxadispiropentadecanone class.

Conformational pre-organization Spirocyclic scaffold rigidity Drug intermediate design

Physicochemical Property Profile for Formulation and Solubility Assessment

The target compound exhibits a calculated LogP of 2.433 and TPSA of 35.53 Ų . This LogP value falls within the optimal range for CNS penetration (1.5–3.5), whereas compounds with LogP > 5 face increased attrition due to poor solubility and metabolic instability. The TPSA value of 35.53 Ų is substantially below the 60 Ų threshold associated with acceptable oral absorption, and the compound's 0 H-bond donors preclude H-bond donor-related solubility penalties . While direct comparator data for 1,4-dioxadispiro[4.0.5⁶.4⁵]pentadecan-7-one are unavailable in primary literature, the target compound's property constellation—moderate LogP coupled with low TPSA and zero H-bond donors—positions it favorably among spirocyclic building blocks for permeability-sensitive applications.

Lipophilicity prediction Drug-like property optimization Pharmacokinetic parameter estimation

Stability and Storage Requirements: Defined Parameters Supporting Long-Term Reproducibility

The compound requires storage under sealed, dry conditions at 2–8°C . This defined cold-chain requirement, while imposing handling constraints relative to room-temperature-stable generic ketones, provides a validated stability parameter that ensures the 1,4-dioxane ketal and ketone functionalities remain intact over extended periods. In contrast, many generic spirocyclic intermediates lack manufacturer-validated storage data, introducing unquantified degradation risk during multi-week synthetic campaigns.

Compound stability Long-term storage Reproducible research

Procurement Purity Baseline: ≥98% Specification Enabling Reproducible Synthetic Outcomes

The compound is commercially available at a documented purity of ≥98% . This specification provides a verifiable purity benchmark that supports reproducible stoichiometric calculations in multi-step synthetic sequences. Lower-purity alternatives or compounds lacking explicit purity documentation introduce unquantified impurities that can poison catalysts, generate unexpected byproducts, or compromise yield reproducibility.

Purity specification Batch consistency Quality control

Functional Group Architecture: Ketone Plus 1,4-Dioxane Ketal Offering Divergent Synthetic Handles

The compound contains a reactive ketone at the 11-position alongside a 1,4-dioxane (ethylene glycol ketal) ring system . This pairing provides two orthogonal synthetic handles: the ketone enables nucleophilic addition, reductive amination, or Wittig olefination, while the ketal serves as a masked carbonyl that can be deprotected under acidic conditions to reveal a second ketone equivalent. This orthogonal reactivity contrasts with simpler monofunctional spirocyclic analogs (e.g., spiro[4.5]decan-1-one) that offer only a single reactive site without a latent second functional group.

Orthogonal functional group reactivity Protecting group strategy Scaffold diversification

Spirocyclic Scaffold Relevance to KRAS G12C Inhibitor Intermediate Synthesis

Spirocyclic scaffolds bearing the 1,4-dioxadispiro motif are documented as key structural components in patent literature describing KRAS G12C inhibitors and their synthetic intermediates [1][2][3]. The Boehringer Ingelheim process patent (US 2024/0199569 A1) specifically emphasizes the synthetic challenge posed by spirocyclic ring systems containing all-carbon quaternary centers in the preparation of KRAS inhibitor intermediates, highlighting the need for enantioselective access to precisely defined spirocyclic architectures [4]. While 1,4-dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one itself is not the final inhibitor, its structural homology to the spirocyclic core motifs disclosed in these patents establishes its relevance as a potential building block or scaffold-mimetic intermediate in KRAS-targeted drug discovery programs.

KRAS G12C inhibition Spirocyclic drug intermediates Oncology drug discovery

Priority Application Scenarios for 1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one (CAS 2386947-99-3) Based on Quantitative Evidence


Synthesis of Conformationally Restricted KRAS G12C Inhibitor Intermediates

The compound's zero-rotatable-bond dispiro framework and ketone functionality align with the spirocyclic scaffold requirements disclosed in multiple KRAS G12C inhibitor patents [1]. Boehringer Ingelheim's 2024 process patent specifically identifies spiro-compounds with all-carbon quaternary centers as challenging yet essential intermediates for KRAS inhibitor synthesis, noting the need for enantioselective access to such architectures [2]. Procurement of 1,4-dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one provides a pre-formed dispiro core that can serve as a scaffold-mimetic starting point for the construction of KRAS G12C-targeted compound libraries, leveraging the 11-one carbonyl for further functionalization while maintaining the conformational constraint required for target engagement.

Orthogonal Functional Group Utilization in Multi-Step Complex Molecule Synthesis

The compound's architecture—featuring a reactive ketone at the 11-position paired with a latent 1,4-dioxane ketal—enables sequential, chemoselective transformations without intermediate deprotection steps . This orthogonal reactivity profile supports efficient synthetic route design for complex natural product analogs or polyfunctional drug candidates, where the ketone can undergo nucleophilic addition, reductive amination, or Wittig olefination while the ketal remains intact until a later stage when acidic deprotection reveals a second carbonyl equivalent. The ≥98% purity specification ensures that stoichiometric calculations for these transformations remain reliable across batches.

Physicochemical Property-Driven Library Design for CNS Drug Discovery

With a calculated LogP of 2.433 (within the CNS-optimal range of 1.5–3.5) and TPSA of 35.53 Ų (well below the 60 Ų oral absorption threshold), this compound provides a favorable physicochemical starting point for CNS-penetrant lead optimization . The absence of H-bond donors (H_Donors = 0) further reduces solubility-related attrition risk. Incorporating this rigid spirocyclic core into fragment-growing or scaffold-hopping campaigns enables medicinal chemists to maintain favorable CNS property space while exploring diverse substitution patterns at the 11-one carbonyl.

Long-Term Synthetic Campaigns Requiring Defined Compound Integrity

The defined storage requirement (sealed, dry, 2–8°C) provides a validated stability parameter that supports multi-month synthetic campaigns where material integrity is critical . In academic or industrial settings where a single batch may be used across multiple projects spanning weeks to months, the documented cold-chain requirement ensures that the 1,4-dioxane ketal remains intact and the ketone functionality does not undergo unintended oxidation or hydration. This defined stability profile reduces the risk of failed syntheses attributable to undetected compound degradation, a risk that is unquantified for many generic spirocyclic intermediates lacking validated storage data.

Quote Request

Request a Quote for 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.